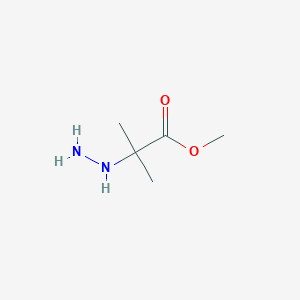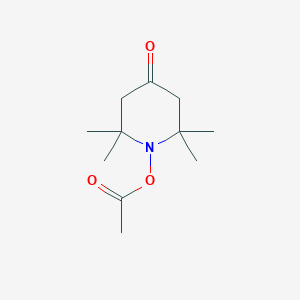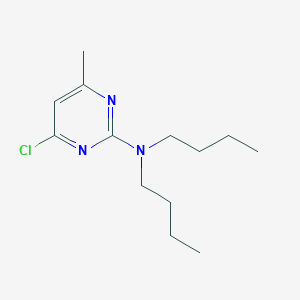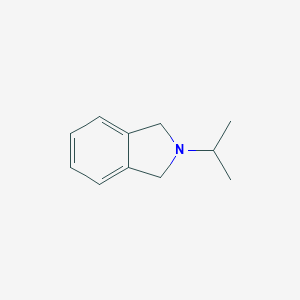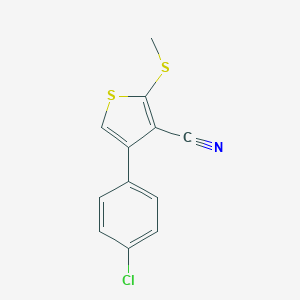
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCMTC and is a member of the thiophene family. In
作用機序
The exact mechanism of action of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TCMTC may also exert its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. TCMTC has also been found to affect the bacterial cell membrane, leading to cell death. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological systems.
実験室実験の利点と制限
One of the main advantages of using 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- in lab experiments is its potential as a versatile tool for various applications. Its ability to inhibit the growth of cancer cells and bacteria, as well as its potential use as a fluorescent probe, makes it an attractive compound for scientific research. However, one limitation of using TCMTC is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-. One potential direction is the further investigation of its potential as an antitumor agent, with a focus on its mechanism of action and potential use in combination with other drugs. Additionally, the antimicrobial properties of TCMTC could be further studied to identify potential applications in the treatment of bacterial infections. Finally, the potential use of this compound as a fluorescent probe in biological systems could be explored further, with a focus on its sensitivity and specificity.
合成法
The synthesis of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- involves the reaction between 4-chloro-2-methylthiophenol and 3-cyanopyridine in the presence of a base. This reaction results in the formation of TCMTC as a yellow solid with a melting point of 98-100°C.
科学的研究の応用
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- has been found to have potential applications in various fields of scientific research. It has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. TCMTC has also been investigated for its antimicrobial properties, with promising results against various bacterial strains. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological systems.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS2/c1-15-12-10(6-14)11(7-16-12)8-2-4-9(13)5-3-8/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCZWWOKDAVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073807 |
Source


|
| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |
CAS RN |
116526-42-2 |
Source


|
| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116526422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


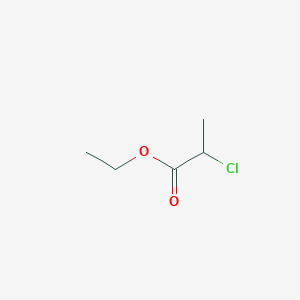
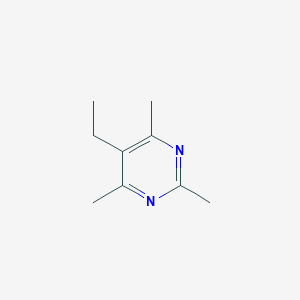


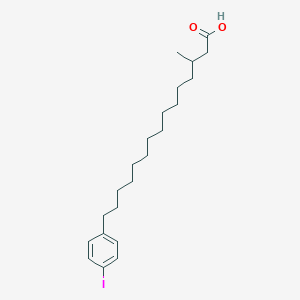
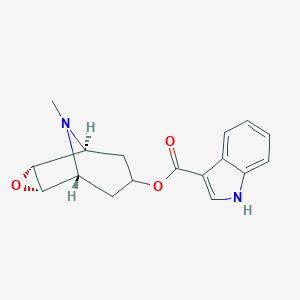
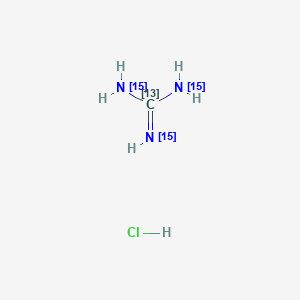
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
